N-(Hydroxy(pyrrolidin-2-yl)methylidene)alanine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(pyrrolidine-2-carbonylamino)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O3/c1-5(8(12)13)10-7(11)6-3-2-4-9-6/h5-6,9H,2-4H2,1H3,(H,10,11)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FELJDCNGZFDUNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1CCCN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90982760 | |
| Record name | N-[Hydroxy(pyrrolidin-2-yl)methylidene]alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90982760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Prolyl-Alanine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029010 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
6422-36-2 | |
| Record name | NSC97933 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97933 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-[Hydroxy(pyrrolidin-2-yl)methylidene]alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90982760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Prolyl Alanine and Its Derivatives
Solution-Phase Peptide Synthesis (LPPS) Approaches for Prolyl-Alanine Conjugates
Liquid-Phase Peptide Synthesis (LPPS), also known as solution-phase or classical peptide synthesis, involves the stepwise synthesis of peptides in a liquid solution. researchgate.netbachem.com This method is often utilized for the synthesis of shorter peptides, typically those with fewer than 10 amino acids, and is suitable for large-scale production and the synthesis of functionalized peptides. bachem.comambiopharm.com A key aspect of LPPS is the ability to monitor the process directly, for example, by HPLC. bachem.com However, LPPS can face challenges with the solubility of longer peptides and can be a slower process often requiring significant process development. bachem.com
Protecting Group Strategies and Optimization in LPPS
Effective protecting group strategies are crucial in LPPS to ensure selective peptide bond formation and prevent unwanted side reactions. researchgate.netmasterorganicchemistry.com Protecting groups are used to temporarily mask the reactive amino and carboxyl groups of amino acids. researchgate.netmasterorganicchemistry.com The selection of protecting groups in LPPS needs to consider their compatibility and the conditions required for their removal. bachem.com For instance, using an α-amino protecting group like Z, Boc, or Fmoc can limit options for side-chain protecting groups if a single deprotection step at the end is desired. bachem.com In solution synthesis, common orthogonal combinations include Boc/Bzl or Z/tBu. bachem.com The urethane (B1682113) moiety of the N-terminal Boc group helps reduce epimerization during activation. researchgate.net Boc groups are typically removed by trifluoroacetic acid (TFA) in solution synthesis. researchgate.net
Fragment Condensation Techniques
Fragment condensation involves synthesizing smaller peptide segments separately and then coupling these protected fragments in solution to form the longer peptide chain. researchgate.netambiopharm.com This approach can be particularly useful for the synthesis of complex peptides and can potentially offer higher yields and purer crude products compared to stepwise elongation, especially for longer sequences. acs.org Fragment condensation can be carried out in solution or as a hybrid method involving solid-phase couplings of protected peptide fragments. ambiopharm.com Native chemical ligation (NCL) is a powerful fragment condensation technique that allows the merging of unprotected peptide fragments in aqueous solution, enabling the synthesis of long peptides and proteins. acs.orgpeptide.com
Solid-Phase Peptide Synthesis (SPPS) for Prolyl-Alanine and Oligopeptides
Solid-Phase Peptide Synthesis (SPPS), introduced by Merrifield, is a widely used method for synthesizing peptides by sequentially adding protected amino acids to a growing peptide chain covalently attached to an insoluble polymer support (resin). bachem.comgoogle.comresearchgate.net This method simplifies the synthesis process by allowing excess reagents and by-products to be removed by filtration, eliminating the need for recrystallization of intermediates. researchgate.net SPPS typically proceeds in a C-to-N direction, starting with the C-terminal amino acid attached to the resin. bachem.compeptide.compeptide.com SPPS is generally suitable for synthesizing peptides up to approximately 80 amino acids in length. bachem.comambiopharm.com
Resin Selection and Linker Chemistry in SPPS
The choice of resin and linker is critical in SPPS as it determines how the peptide is attached to the solid support and the conditions required for cleavage of the completed peptide from the resin. google.comnih.gov Various linkers have been developed to yield specific C-terminal functionalities upon cleavage. google.comnih.gov For example, Wang or Rink amide resins are commonly used, with the resin's acid-labile linker allowing for cleavage under mild conditions. Wang and PAM linkers typically result in peptide acid derivatives upon cleavage with strong acids like hydrogen fluoride (B91410) or trifluoromethanesulfonic acid, or TFA in the case of Wang. google.com MBHA and Rink amide linkers, on the other hand, yield peptide amide derivatives upon cleavage with strong acids or TFA, respectively. google.com The resin should also swell appropriately in the solvents used for synthesis. acs.org
Fmoc and Boc Chemistry Adaptations for Prolyl-Alanine Sequences
Two primary strategies for Nα-amino protection are employed in SPPS: Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. peptide.comresearchgate.netuchicago.edu
Fmoc Chemistry: Fmoc chemistry is widely used due to its milder deprotection conditions and orthogonality with acid-labile side-chain protecting groups (typically tert-butyl based). peptide.comaltabioscience.comiris-biotech.denih.gov The Fmoc group is removed by treatment with a weak base, commonly 20% piperidine (B6355638) in DMF. peptide.comaltabioscience.comgoogle.com This deprotection step generates dibenzofulvene, which is scavenged by the base. peptide.comaltabioscience.com Fmoc chemistry is particularly advantageous for synthesizing peptides containing post-translational modifications that are sensitive to strong acidic conditions. altabioscience.comnih.gov
Boc Chemistry: Boc chemistry utilizes an acid-labile Boc group for Nα-amino protection and more stable benzyl-based protecting groups for side chains. peptide.comiris-biotech.de Boc groups are typically removed using moderate acid conditions, such as 30-50% TFA in DCM. peptide.comresearchgate.net Final cleavage from the resin and removal of side-chain protection in Boc chemistry requires strong acids like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA). peptide.comresearchgate.net While less common now than Fmoc, Boc chemistry is still used, although it is not a truly orthogonal system as both Boc and benzyl (B1604629) groups are acid-labile, albeit to different degrees. peptide.comiris-biotech.de
For sequences containing proline, such as Prolyl-Alanine, optimization of deprotection and coupling times in SPPS is important to minimize racemization, particularly at the proline residue due to its cyclic structure.
Optimization of Coupling and Deprotection Cycles
Efficient coupling and complete deprotection in each cycle are crucial for achieving high yields and purity in SPPS, especially for longer peptides. iris-biotech.de Even with general protocols, optimization is recommended, particularly for challenging sequences or when scaling up. iris-biotech.de Incomplete Fmoc deprotection can lead to low yields, and extending reaction times or repeating the deprotection step can help. iris-biotech.de Adding a non-nucleophilic auxiliary base like DBU can also improve deprotection yield. iris-biotech.de Monitoring deprotection by tracking Fmoc release via UV/Vis spectroscopy is a common technique. iris-biotech.de The completeness of coupling can be monitored by tests for free amino groups, such as the Kaiser Test, which results in a blue to violet color if free amines are present. iris-biotech.de Capping of unreacted amino groups after coupling can help prevent deletion sequences and simplify purification. iris-biotech.de Using excess amino acids (3-5 equivalents) and optimizing coupling reagents can significantly improve coupling efficiency and yields. acs.org
Chemo-Enzymatic Synthesis of Prolyl-Alanine Containing Peptides
Chemo-enzymatic peptide synthesis (CEPS) offers a milder and potentially more efficient route for peptide production compared to traditional chemical methods, often avoiding harsh reaction conditions and laborious protection-deprotection steps. qyaobio.com Enzymes, particularly proteases and ligases, are employed to catalyze the formation of peptide bonds. qyaobio.comgoogle.com
One example of enzymatic synthesis relevant to Prolyl-Alanine is the use of L-amino acid ligases (Lal) from microorganisms. An L-amino acid ligase from Pseudomonas syringae (TabS) has been shown to catalyze the synthesis of various dipeptides from unprotected amino acids in an ATP-dependent manner. asm.org Studies with this enzyme demonstrated the synthesis of L-prolyl-L-alanine (Pro-Ala) when incubated with proline and alanine (B10760859), indicating that proline is an acceptable substrate, particularly at the N-terminus. asm.org
Data from enzymatic synthesis using TabS:
| Substrates | Product | Concentration (mM) |
| Pro + Ala | L-Prolyl-L-alanine | Detected |
| Pro + Pro | L-Prolyl-L-proline | 0.27 ± 0.03 |
| His + β-Ala | β-Ala–His | 0.05 ± 0.00 |
| His + β-Ala | His–β-Ala | 5.7 ± 0.06 |
| His + His | L-histidyl-L-histidine | 8.5 ± 0.07 |
| β-Ala + β-Ala | β-alanyl-β-alanine | 0.23 ± 0.00 |
Note: Data for Pro-Ala concentration was not explicitly quantified in the provided snippet, only its detection. asm.org
Engineered enzymes, such as peptiligase (a variant of subtilisin BPN'), have also been developed for efficient peptide coupling and cyclization in water. researchgate.net These enzymes can catalyze peptide bond formation with high synthesis over hydrolysis ratios and can be used for the synthesis of various peptides, including cyclic ones. researchgate.net
Cyclic Prolyl-Alanine Dipeptide Synthesis
Cyclic dipeptides, also known as diketopiperazines (DKPs), are the smallest class of cyclic peptides, characterized by a six-membered ring containing two amide linkages. bas.bg Cyclo(Pro-Ala) is a cyclic dipeptide formed from proline and alanine.
Cyclization Strategies for Diketopiperazines
The synthesis of cyclic dipeptides like cyclo(Pro-Ala) typically involves the cyclization of a linear dipeptide precursor. mdpi.com This cyclization can be achieved through various methods, often involving the formation of an amide bond between the N-terminus of one amino acid and the C-terminus of the other within the dipeptide chain. mdpi.com
General strategies for diketopiperazine synthesis from linear dipeptides include liquid-phase and solid-phase cyclization. mdpi.com The cyclization reaction is an intramolecular aminolysis, requiring the deprotection of the N-terminus. mdpi.com Microwave-assisted cyclization in water has also been explored as a greener synthetic approach, potentially merging deprotection and cyclization steps in a one-pot reaction. mdpi.com
Research has explored the synthesis of mono-Boc-protected diketopiperazines from N-4-methoxybenzyl (N-PMB)-amino acids and amino acid methyl esters. This multi-step protocol involves dipeptide formation, cyclization of the N-PMB-dipeptide to form the PMB-DKP, Boc-protection, and subsequent PMB-deprotection to yield the mono-Boc-DKP. acs.org This approach has demonstrated good yields and high stereoselectivity for various diketopiperazines, including those containing alanine and other amino acids. acs.org
Prebiotic Formation Pathways of Cyclic Prolyl-Alanine
The potential formation of cyclic dipeptides under prebiotic conditions is a topic of interest in the study of the origin of life. Cyclic dipeptides are considered potential peptide precursors and chiral catalysts in prebiotic processes. frontiersin.orgfrontiersin.orgnih.gov
Studies have investigated the spontaneous formation of proline-containing cyclic dipeptides from linear dipeptides in aqueous solutions under potentially prebiotic Earth conditions. frontiersin.orgfrontiersin.orgnih.gov Experiments have shown that linear dipeptides, including prolylalanine (linear-Pro-Ala) and alanylproline (linear-Ala-Pro), can undergo cyclization to form cyclo(Pro-Ala). frontiersin.orgfrontiersin.orgnih.gov
Research indicates that the yield of cyclic dipeptides is influenced by the sequence of the linear dipeptide and the presence of catalysts such as trimetaphosphate (P3m). frontiersin.orgfrontiersin.orgnih.gov Specifically, cyclo-Pro-Ala was found to form from both linear-Pro-Ala and linear-Ala-Pro, with a higher yield observed from linear-Ala-Pro in the presence of trimetaphosphate. frontiersin.orgfrontiersin.orgnih.gov For instance, in one study, the experiment containing linear-Ala-Pro produced approximately 7.5 times more cyclo-Pro-Ala than the experiment containing linear-Pro-Ala. frontiersin.orgfrontiersin.orgnih.gov The presence of trimetaphosphate was also shown to promote the formation of cyclo-Pro-amino acids. frontiersin.orgfrontiersin.orgnih.gov
A possible mechanism for the prebiotic formation of cyclo-Pro-amino acids involves the formation and cyclization of linear dipeptides, potentially facilitated by agents like trimetaphosphate which can lead to N-phosphoryl dipeptides that subsequently cyclize. frontiersin.orgfrontiersin.orgnih.gov
Prolyl-alanine (Pro-Ala) is a dipeptide composed of the amino acids proline and alanine. Its conformational analysis is crucial for understanding the structural preferences and behavior of peptides and proteins containing this sequence. Investigations into the conformation of Pro-Ala and related sequences employ a range of spectroscopic and computational techniques.
Conformational Analysis of Prolyl-Alanine and Related Sequences
Nuclear Magnetic Resonance (NMR) Spectroscopy for Backbone and Side-Chain Conformations
NMR spectroscopy is a powerful tool for probing the conformation of peptides in solution. By analyzing chemical shifts, coupling constants (such as ³JαN), and Nuclear Overhauser Effects (NOEs), researchers can gain insights into backbone dihedral angles (φ and ψ) and side-chain orientations.
Studies on peptides containing proline, including those with Pro-Ala sequences, have utilized NMR to characterize the cis-trans isomerization of the prolyl peptide bond. The presence of distinct sets of signals in NMR spectra can indicate the coexistence of cis and trans conformers, and their relative populations can be quantified. researchgate.netmdpi.com For instance, the cis/trans ratio of a prolyl bond can be paramount as different conformational states may be responsible for different biological functions. researchgate.net NMR spectroscopy is noted as the only method to characterize these co-existing isomers at an atomic level. researchgate.net
NMR analysis of alanine dihedral angles in other peptide contexts has shown that certain conformations, like the C7eq turn conformation stabilized by internal hydrogen bonding, can be favored in specific solvents. nih.gov While direct NMR data specifically on the backbone and side-chain conformations of the isolated Pro-Ala dipeptide was not extensively detailed in the search results, the principles of NMR application to peptide conformation and prolyl isomerization in related sequences are well-established.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Propensities
Circular Dichroism (CD) spectroscopy is sensitive to the secondary structure elements present in a peptide or protein. By measuring the differential absorption of left and right circularly polarized light, CD spectra can provide information about the propensity of a peptide to adopt conformations such as alpha-helices, beta-sheets, turns, or the extended polyproline II (PPII) helix.
CD spectra of model peptides containing proline and alanine have been measured to understand their conformational preferences in solution. Analysis of these spectra can reveal how the position of proline within a sequence influences the folding of the peptide chain. nih.govcapes.gov.br For example, studies on tetrapeptides containing alanine and proline have shown that proline in certain positions favors folding, while in other positions it can lead to unfolding. nih.gov Changes in CD spectra have also provided evidence for the presence of beta-turn conformations, and these can be influenced by factors like pH. nih.gov
CD spectroscopy has been used in conjunction with other techniques, such as NMR and vibrational spectroscopy, to probe the solution conformations of alanine-based peptides, including the prevalence of PPII, beta-strand, and helical conformations. acs.org
Infrared (IR) Spectroscopy for Hydrogen Bonding Networks
IR spectroscopy has been employed to assess the hydrogen-bonding potential in proline-containing peptides. mdpi.com Analysis of the amide NH and carbonyl stretching regions can indicate the presence of both associated (hydrogen-bonded) and free states of amide groups. mdpi.com While direct IR data specifically for Pro-Ala was not prominent in the search results, IR spectroscopy is a standard technique for studying the hydrogen bonding and conformational details of peptides. For instance, in alanine conformers, significant red shifts in the O-H stretching band are observed upon the formation of O-H...N hydrogen bonds, indicating the sensitivity of IR to hydrogen bonding. researchgate.net
X-ray Crystallographic Studies of Prolyl-Alanine Motifs within Peptides
X-ray crystallography provides high-resolution three-dimensional structural information about molecules in the solid state. While obtaining crystal structures of small, flexible dipeptides like Pro-Ala alone can be challenging, X-ray crystallography has been used to determine the structures of larger peptides or complexes where Pro-Ala motifs are present.
One study reported the crystal structure of a complex involving (L-proline-L-alanine) copper (II). ias.ac.in This structure revealed the coordination environment around the copper ion and provided details about the geometry of the Pro-Ala dipeptide ligand in the crystal lattice. ias.ac.in The study described the copper coordination as nearly square pyramidal, with the dipeptide coordinating through the amino nitrogen, peptide nitrogen, and carboxyl oxygen. ias.ac.in The pyrrolidine (B122466) ring of proline was found to be in an envelope form. ias.ac.in
X-ray studies of proteins or larger peptides containing Pro-Ala sequences can also provide insights into the preferred conformations of this dipeptide within a folded structure. For example, an X-ray study of proteinase K inhibited by a peptide containing a Pro-Ala sequence showed the peptide in an extended conformation forming a beta-pleated sheet with the enzyme's substrate recognition site. nih.gov
Computational Approaches for Prolyl-Alanine Conformational Landscape
Computational methods are essential for exploring the potential energy surface and conformational landscape of peptides, complementing experimental spectroscopic data. These methods can predict stable conformers, their relative energies, and the barriers to interconversion.
Density Functional Theory (DFT) and Ab Initio Calculations of Prolyl-Alanine
Density Functional Theory (DFT) and ab initio calculations are quantum mechanical methods used to study the electronic structure and properties of molecules, including their conformations. These methods can provide detailed information about the energy and geometry of different conformers.
Computational studies using ab initio methods and DFT have been applied to the conformational analysis of amino acids and dipeptides, including alanine and proline-containing sequences. researchgate.netacs.orgresearchgate.netnih.govaps.orgnih.gov These calculations can explore the differences in backbone conformational preferences and cis-trans isomerization. acs.orgnih.gov For instance, studies on alanine and proline dipeptides using ab initio and DFT methods have investigated the influence of solvent polarity on conformational populations, showing good agreement with CD and NMR experiments. acs.orgnih.gov These calculations have also provided insights into the relative free energies of cis and trans conformers and the rotational barriers to isomerization. acs.orgnih.gov
DFT studies on other dipeptide models, such as serine-alanine, have characterized stable conformers and investigated intramolecular hydrogen bonding. nih.gov Ab initio molecular dynamics simulations have been used to study the conformational dynamics and transitions between different conformers of alanine dipeptide analogs on a picosecond timescale. aps.org High-level ab initio calculations have also been used to determine the relative energies of alanine conformers with high precision. researchgate.net
While specific detailed DFT or ab initio data solely focused on the isolated Pro-Ala dipeptide was not extensively found, these computational approaches are fundamental to understanding the conformational behavior of peptides and the principles derived from studies on related dipeptides are applicable to Pro-Ala.
Enzymatic Recognition and Interaction Mechanisms Involving Prolyl Alanine
Substrate Specificity of Prolyl-Alanine in Enzymatic Deacylation
In the realm of translational fidelity, the misacylation of transfer RNA (tRNA) can lead to errors in protein synthesis. Trans-editing enzymes play a crucial role in correcting these errors. One such enzyme, ProXp-ala, specifically targets alanine (B10760859) that has been incorrectly attached to tRNAPro (Ala-tRNAPro), preventing the erroneous incorporation of alanine in place of proline. aars.online
ProXp-ala is a trans-editing enzyme responsible for hydrolyzing mischarged Ala-tRNAPro, thereby preventing the mistranslation of proline codons. nih.gov Kinetic studies are essential to understand the efficiency and mechanism of this deacylation process.
Research on Arabidopsis thaliana ProXp-ala has shown that a plant-specific C-terminal domain (CTD) is vital for its full activity. nih.gov Truncation of this CTD leads to a significant reduction in the deacylation rate of Ala-tRNAPro. Kinetic assays revealed that this decrease in activity is primarily due to a defect in tRNA binding, rather than a direct impairment of the catalytic step itself. nih.gov
Further mechanistic studies on Caulobacter crescentus ProXp-ala have implicated a key functional group in catalysis. nih.gov Experiments using a tRNA substrate lacking the 2'OH group on the terminal adenosine (B11128) (A76) demonstrated that this hydroxyl group is essential for the catalytic deacylation of Ala-tRNAPro. nih.gov This suggests a mechanism where the 2'OH of A76 participates directly in the hydrolysis of the ester bond linking alanine to the tRNA. nih.gov
Table 1: Impact of CTD Truncation on AtProXp-ala Activity
| Enzyme Variant | Relative Deacylation Rate of Ala-tRNAPro | Primary Defect |
|---|---|---|
| Wildtype AtProXp-ala | High | - |
This table is interactive. Click on the headers to sort the data.
The high specificity of trans-editing enzymes like ProXp-ala for Ala-tRNAPro over other aminoacyl-tRNAs (such as the cognate Ala-tRNAAla) is governed by precise molecular recognition mechanisms. nih.gov Studies have identified specific residues and tRNA structural elements that are critical for this discrimination.
In bacterial ProXp-ala, recognition of the unique C1:G72 terminal base pair in the acceptor stem of tRNAPro is a key determinant of specificity. nih.gov NMR spectroscopy and binding assays have identified two conserved residues, K50 and R80, in C. crescentus ProXp-ala that likely interact with this first base pair, stabilizing the initial enzyme-RNA complex. nih.gov A third crucial contact involves K45 of the enzyme, which is essential for binding and correctly positioning the CCA-3' end of the tRNA in the active site. nih.gov
Prolyl-Alanine in Protease Active Site Interactions
The Pro-Ala peptide bond is a target for several proteases. The efficiency and specificity of this cleavage are dictated by interactions between the substrate and the active site, including the primary specificity pocket (S1) and extended subsites (S2, S3, etc.).
Alpha-lytic protease and elastase are both serine proteases that can cleave substrates containing alanine, but they exhibit significant differences in their interaction with Pro-Ala containing peptides. nih.govneb.compromega.com
Alpha-Lytic Protease (αLP): This protease has a broad specificity, cleaving after small, neutral residues like alanine, valine, serine, and threonine. neb.comneb.com Kinetic studies indicate that αLP possesses an extended active site spanning at least six subsites (S4 to S2'). nih.gov The interactions within this extended site dramatically increase the catalytic efficiency (kcat/Km). nih.gov For αLP, enzyme-substrate interactions within the S2 subsite appear to be of primary importance for catalysis. nih.gov Model building of the tetrapeptide Ac-Pro-Ala-Pro-Ala-OH within the active site has been instrumental in comparing the subsites of αLP to other serine proteases. nih.gov
Elastase: This protease preferentially cleaves peptide bonds C-terminal to small, aliphatic amino acids, with a strong preference for alanine and valine. frontiersin.orgpnas.org In contrast to αLP, studies on elastase suggest that the S4 subsite is most important for substrate binding and catalysis. nih.gov Research using tetrapeptide esters of the general formula ethoxycarbonyl-prolyl-alanyl-X-Y demonstrated that for these substrates, the acylation step is much faster than deacylation, meaning the formation of the acyl-enzyme intermediate is not the rate-limiting step. nih.gov
Table 2: Comparison of α-Lytic Protease and Elastase Characteristics
| Feature | Alpha-Lytic Protease | Elastase |
|---|---|---|
| Primary Cleavage Specificity | After T, A, S, V neb.comneb.com | After A, V, I, L promega.comfrontiersin.org |
| Key Subsite for Interaction | S2 nih.gov | S4 nih.gov |
| Active Site Size | Extended (at least S4-S2') nih.gov | Extended |
| Rate-Limiting Step (with tetrapeptide esters) | Not explicitly defined | Deacylation nih.gov |
This table is interactive. You can filter the data by entering keywords in the search box above the table.
The interactions between the amino acid residues of a peptide substrate and the corresponding subsites of a protease are critical for determining cleavage specificity and efficiency. The notation P4-P3-P2-P1-P1'-P2' describes the substrate residues, where cleavage occurs between P1 and P1', and S4-S1-S1'-S2' represent the corresponding enzyme subsites.
For proteases acting on Pro-Ala sequences, the P2 residue (Proline) and the P1 residue (Alanine) interact with the S2 and S1 subsites, respectively. The distinct properties of α-lytic protease and elastase can be attributed to differences in these subsites. nih.gov
α-Lytic Protease: The primary importance of the S2 subsite in αLP suggests that the interaction with the P2 proline residue of a Pro-Ala substrate is a major driver of its catalytic activity. nih.gov The extended active site allows for multiple points of contact, which contributes to a significant increase in kcat, leading to high catalytic efficiency for longer peptide substrates compared to N-acetylated amino acid amides. nih.gov
Elastase: Studies varying the residues at the P1 (Y) and P2 (X) positions of tetrapeptide substrates (EtOOC-Pro-Ala-X-Y) showed that changes in the P1 position had a much greater effect on cleavage than changes in the P2 position. nih.gov The presence of valine or serine at the P1 position yielded the highest specificity constant (kcat/Km), while leucine (B10760876) at this position resulted in the highest catalytic rate constant (kcat). nih.gov This highlights the dominant role of the S1 subsite interaction in elastase activity.
Prolyl-Alanine Motifs in Enzyme Inhibition
The specific recognition of proline and adjacent residues by proteases makes motifs containing these amino acids valuable templates for designing enzyme inhibitors. Prolyl endopeptidases (PEPs), which cleave peptide bonds on the C-terminal side of proline residues, are a key target for such inhibitors. pnas.org
While direct examples of Pro-Ala dipeptides in inhibitors are less documented, the closely related Ala-Pro motif is found in potent inhibitors. The inhibitor Z-Ala-prolinal, for instance, binds to the active site of PEP from Myxococcus xanthus. pnas.org In this complex, the inhibitor forms a hemiacetal with the active-site serine (Ser-533), mimicking the tetrahedral transition state of the enzymatic reaction. pnas.org The substrate residues are anchored by extensive noncovalent interactions in the P1, P2, and P3 pockets of the enzyme. pnas.org
Another well-studied inhibitor of a related enzyme, prolyl oligopeptidase (POP), is Z-prolyl-prolinal. researchgate.net This slow-binding inhibitor also contains a reactive aldehyde group at the P1 site that forms a covalent adduct with the active-site serine, effectively blocking the enzyme's activity. researchgate.net These examples demonstrate the principle of using proline and other small amino acids like alanine to design transition-state analog inhibitors that specifically target the active sites of prolyl-specific peptidases.
Molecular Docking and Interaction Mechanisms of Prolyl-Alanine Containing Peptides with Angiotensin-Converting Enzyme (ACE)
Molecular docking simulations are pivotal in elucidating the binding modes and interaction energies between ligands and their target proteins. In the context of Angiotensin-Converting Enzyme (ACE), a key regulator of blood pressure, peptides containing proline and alanine residues have been identified as potent inhibitors. nih.gov While specific molecular docking studies focusing exclusively on the Pro-Ala dipeptide are not extensively detailed in publicly available research, the broader literature on Pro- and Ala-containing ACE inhibitory peptides provides a strong basis for understanding its potential interaction mechanisms.
ACE possesses a well-defined active site with three main pockets (S1, S2, and S1') and a zinc ion (Zn²⁺) that is crucial for its catalytic activity. The interaction of inhibitory peptides with the amino acid residues within these pockets, as well as with the zinc ion, determines their binding affinity and inhibitory potency.
Key Interaction Points in the ACE Active Site:
S1 Pocket: This pocket typically accommodates the C-terminal residue of the peptide substrate. Amino acids such as Ala354, Glu384, and Tyr523 are key residues in this pocket. The presence of a hydrophobic residue like alanine at the C-terminus of a peptide is often associated with competitive inhibition of ACE.
S2 Pocket: This pocket is larger and interacts with the penultimate residue of the peptide. Key residues include Gln281, His353, His513, Lys511, and Tyr520. The proline residue in a Pro-Ala sequence would likely interact with this pocket. The unique cyclic structure of proline can influence the peptide's conformation, allowing for favorable interactions.
Zinc Ion (Zn²⁺): The zinc ion in the active site is coordinated by His383, His387, and Glu411. The carboxyl group of the C-terminal amino acid of the inhibitory peptide often forms a crucial coordinating bond with this zinc ion, which is a hallmark of many potent ACE inhibitors.
Peptides containing proline have been noted for their significant role in ACE inhibitory activity, potentially due to the ability of the proline's carboxyl group to interact with positively charged residues in the enzyme's active site. nih.gov The binding of peptides to ACE is primarily driven by a combination of hydrogen bonds, van der Waals forces, and interactions with the catalytic zinc ion. nih.gov For instance, in a study of a novel ACE inhibitory peptide from yak bone, which contained both proline and alanine, molecular docking revealed that the binding was mainly driven by these forces. nih.gov
| Interacting Residue in ACE | Type of Interaction | Potential Role in Pro-Ala Binding |
| Ala354, Glu384, Tyr523 (S1 Pocket) | Hydrophobic interactions, Hydrogen bonds | The alanine residue of Pro-Ala would likely interact with this pocket, contributing to the stability of the enzyme-peptide complex. |
| Gln281, His353, His513, Lys511, Tyr520 (S2 Pocket) | Hydrophobic and electrostatic interactions | The proline residue of Pro-Ala is expected to bind within this pocket, influencing the peptide's orientation and affinity. |
| His383, His387, Glu411 | Coordination with Zn²⁺ | The C-terminal carboxyl group of alanine in Pro-Ala could coordinate with the essential zinc ion, a key inhibitory mechanism. |
Stereochemical Modulation of Collagenase Activity by Prolyl-Alanine Variants
Collagenases are enzymes that play a critical role in the degradation of collagen, a major component of the extracellular matrix. The activity of these enzymes is highly specific to the substrate's sequence and conformation. The stereochemistry of the amino acid residues at the cleavage site can significantly impact the enzyme's ability to bind and hydrolyze the peptide bond.
Research into the effect of stereochemistry on collagenase activity has utilized synthetic collagen-like peptides. A pivotal study investigated the impact of substituting L-Alanine with D-Alanine at the collagenase cleavage site within a model peptide. nih.govplos.orgresearchgate.net This substitution provides direct insight into the stereochemical sensitivity of collagenase.
The findings from this research demonstrated that a change in the chirality of alanine at the cleavage site from the natural L-configuration to the D-configuration leads to the inhibition of collagenolytic activity. nih.govplos.orgresearchgate.net This resistance to enzymatic hydrolysis is a known characteristic of peptides containing D-amino acids. The introduction of a D-amino acid can alter the peptide's three-dimensional structure, making it a poor substrate for the enzyme. nih.govplos.org
Circular dichroism spectroscopy of the peptides revealed that the D-Ala substitution induced conformational changes in the secondary structure, favoring a polyproline II conformation more so than its L-counterpart. nih.govplos.org This altered conformation likely prevents the peptide from fitting correctly into the active site of the collagenase.
| Prolyl-Alanine Variant | Effect on Collagenase Activity | Underlying Mechanism |
| Peptide with L-Pro-L-Ala at cleavage site | Susceptible to cleavage | The natural stereochemistry allows for proper recognition and binding by the collagenase active site. |
| Peptide with L-Pro-D-Ala at cleavage site | Inhibition of cleavage | The D-stereoisomer of alanine alters the peptide's conformation, hindering its ability to act as a substrate for collagenase. nih.govplos.orgresearchgate.net |
This stereochemical modulation of collagenase activity has significant implications for the design of enzyme-resistant peptides and peptidomimetics for various therapeutic and biomedical applications. nih.govplos.org
Biochemical and Biological Roles of Prolyl Alanine Motifs
Prolyl-Alanine as a Structural Determinant in Protein Folding and Stability
The primary sequence of a protein dictates its final three-dimensional structure, and specific amino acid motifs can serve as critical determinants in the folding process. The Pro-Ala motif is one such determinant, where the restrictive nature of proline and the relative neutrality of alanine (B10760859) create unique structural tendencies that influence local and global protein architecture. Proline's imino acid structure disrupts regular secondary structures like α-helices and β-sheets, often introducing kinks or turns in the polypeptide chain. nih.govnih.gov In contrast, alanine has a high propensity for forming α-helical structures. wikipedia.org The juxtaposition of these residues in a Pro-Ala motif can therefore lead to complex structural outcomes that are highly context-dependent. For instance, substituting proline residues with alanine has been shown to significantly affect the folding rates and thermodynamic stability of proteins, highlighting the distinct contribution of each residue to the protein's energy landscape. nih.gov
The sequence context surrounding a Pro-Ala motif is crucial to its structural effect. The presence of an aspartic acid residue immediately preceding the motif, creating an Asp-Pro-Ala sequence, introduces further complexity due to the electrostatic and steric properties of the aspartate side chain. Aspartic acid is a negatively charged, hydrophilic residue. nih.gov The peptide bond between aspartic acid and proline is known to be particularly susceptible to acid-catalyzed hydrolysis, a unique chemical property that is exploited in biotechnological applications for cleaving recombinant fusion proteins. luc.edu
Intrinsically disordered proteins (IDPs) lack a stable tertiary structure, instead existing as dynamic ensembles of conformations. researchgate.net Their amino acid composition is markedly different from that of globular proteins, showing a significant enrichment in disorder-promoting residues. Proline is considered one of the most disorder-promoting amino acids due to its unique ability to break secondary structures. nih.gov Consequently, IDPs are often rich in proline. frontiersin.org
Role of Prolyl-Alanine in Ribosome Dynamics and Translation
The translation of messenger RNA (mRNA) into protein by the ribosome is not a uniform process. The speed of elongation can vary significantly depending on the mRNA sequence, and certain amino acid motifs are known to cause ribosome pausing or stalling. nih.gov Motifs containing consecutive proline residues are among the most well-characterized sequences that challenge the ribosomal machinery. nih.gov The unique imino acid structure of proline makes it a poor substrate for peptide bond formation, both as a donor in the P-site and as an acceptor in the A-site of the ribosome, leading to a kinetic slowdown. nih.gov
Ribosome stalling at proline-rich sequences is highly dependent on the sequence context, including the amino acids that precede and follow the proline stretch (forming XPPX motifs). luc.edu The identity of the "X" residue can significantly modulate the strength of the pause. In vivo and in vitro studies have demonstrated that motifs such as APP (Ala-Pro-Pro) are strong inducers of ribosome stalling. luc.edu The ribosome struggles to efficiently catalyze the peptide bond between the proline in the P-site and the incoming Pro-tRNA in the A-site when the nascent polypeptide chain contains an X-Pro dipeptide.
The strength of this pause is also dependent on the specific codons used to encode the proline residues. nih.gov Different proline codons are read by different tRNA molecules, which are present in the cell at varying concentrations. This codon choice, particularly in proline codon pairs, can fine-tune the duration of the ribosomal pause and ultimately influence protein copy numbers. nih.gov The table below summarizes research findings on the relative pausing strength induced by different amino acid motifs preceding a poly-proline sequence, as measured by reporter gene expression systems.
| Preceding Amino Acid Motif (XPP) | Relative Pausing Strength | Reference Codons Used |
|---|---|---|
| Arg-Pro-Pro (RPP) | Strong | Arg (CGC), Pro (CCG) |
| Asp-Pro-Pro (DPP) | Strong | - |
| Ala-Pro-Pro (APP) | Strong | - |
| Phe-Pro-Pro (FPP) | Intermediate | Phe (TTT), Pro (CCG) |
| Thr-Pro-Pro (TPP) | Weak | Thr (ACC), Pro (CCG) |
| Arg-Pro-Ala-Pro (RPAP) | No Pausing | - |
Data synthesized from studies on bacterial translation systems. luc.edunih.gov Pausing strength is a relative measure based on the system's output (e.g., luminescence).
Ensuring the fidelity of protein synthesis is paramount for cellular health. The cell employs numerous quality control mechanisms, including those that ensure the correct amino acid is attached to its corresponding tRNA. The enzyme prolyl-tRNA synthetase (ProRS) is responsible for charging tRNA molecules with proline. However, due to structural similarities, ProRS can mistakenly activate alanine, which is smaller than proline.
To prevent this misincorporation, which would compromise the integrity of the proteome, bacterial ProRS enzymes possess a separate editing domain that specifically recognizes and hydrolyzes misacylated Ala-tRNAPro. This proofreading function is a critical component of translational accuracy, ensuring that alanine is not incorporated in place of proline.
Interestingly, some organisms have evolved mechanisms to harness programmed "mistranslation." Certain plant pathogens from the genus Streptomyces possess an unusual ProRS isoform and a corresponding tRNA that work together to deliberately translate alanine codons (specifically GCU) as proline. This machinery for deliberate mistranslation allows for the creation of proteome diversity, potentially generating protein variants that enhance the pathogen's ability to infect a host. This highlights a fascinating case where the typical rules of translational fidelity are bent for a specific biological purpose, centered on the interchangeability of proline and alanine.
Prolyl-Alanine in Cardiac Protein Function
In the specialized environment of the cardiac myocyte, Pro-Ala motifs play a direct role in the function of key sarcomeric proteins. Cardiac myosin binding protein-C (cMyBP-C) is a crucial regulator of muscle contraction, and mutations in its gene are a leading cause of familial hypertrophic cardiomyopathy. ebi.ac.uk The N-terminal region of cMyBP-C contains a distinct linker region that is rich in proline and alanine residues. dntb.gov.ua
This Pro-Ala rich region connects the C0 and C1 domains of the protein and is believed to function as a modulator of the interaction between the thick (myosin) and thin (actin) filaments. dntb.gov.ua The length and composition of this region vary significantly across different species. ebi.ac.uk In mammals, the percentage of proline and alanine residues in this region correlates inversely with the species' resting heart rate. ebi.ac.uk This observation has led to the hypothesis that the Pro-Ala region of cMyBP-C helps to slow the kinetics of cross-bridge cycling. ebi.ac.uk By acting as a kind of molecular brake or tether, this region may help to fine-tune the speed of contraction to match the physiological demands of hearts of different sizes and rates. While the precise mechanism is still under investigation, the deletion of the N-terminal region of cMyBP-C, including the Pro-Ala linker, leads to significant cardiac dysfunction in mouse models, underscoring its importance for normal heart function. researchgate.net Furthermore, studies on the broader metabolism of the heart have shown that metabolites of these amino acids, such as beta-alanine (B559535), can play a cardioprotective role during events like ischemia-reperfusion injury. nih.gov
Interaction of Prolyl-Alanine with Myosin Binding Protein C (cMyBP-C)
The prolyl-alanine (Pro-Ala) rich region is a significant structural component of cardiac Myosin Binding Protein-C (cMyBP-C), a crucial accessory protein in the sarcomeres of vertebrate striated muscle. nih.gov This region is situated in the N-terminus of the protein, acting as a linker between the C0 and C1 immunoglobulin (Ig)-like domains. nih.gov The N-terminus of cMyBP-C, which includes this Pro-Ala rich region, is pivotal for the protein's regulatory functions concerning actomyosin (B1167339) interactions. nih.gov
Functionally, the Pro-Ala rich sequences in cMyBP-C are thought to play a role analogous to similar sequences found in myosin essential light chains, where they modulate the rates of cross-bridge cycling and the maximum shortening velocity (Vmax). nih.gov It is proposed that the Pro-Ala rich region of cMyBP-C may contribute to the protein's ability to limit myocyte shortening velocity and power output by potentially binding to actin, thereby creating a drag that restricts filament sliding. nih.gov However, the precise contribution of this region can differ between species. For instance, in human cMyBP-C, the Pro-Ala region has been implicated in the activation of actomyosin interactions, whereas in mice, the C1 and M-domains appear to be more critical. nih.gov
There are notable species-specific differences in the composition of the Pro-Ala rich region. A comparative analysis has shown that the length and the Pro-Ala content of this region are not conserved across various species. nih.gov For example, the Pro-Ala rich region in human cMyBP-C consists of 51.0% proline and alanine residues, while the mouse isoform contains only 28.2%. nih.gov Research has demonstrated a direct correlation between the number of proline and alanine residues and the body weight of a mammal, and an inverse correlation with the resting heart rate. nih.gov This suggests that these systematic sequence differences may be important for tuning the speed of contraction to match cardiac function across different species. nih.gov
Table 1: Comparison of Pro-Ala Content in cMyBP-C Across Species
| Species | Proline + Alanine Content (%) |
| Human | 51.0% |
| Mouse | 28.2% |
Data sourced from a comparative sequence analysis of cMyBP-C isoforms. nih.gov
Activation of Tension Generation in Myocytes by Prolyl-Alanine containing Peptides
Peptides containing the N-terminal domains of cMyBP-C, which include the Pro-Ala rich region, have been shown to activate actomyosin interactions, a fundamental process in myocyte tension generation. nih.gov Recombinant proteins that encompass various combinations of these N-terminal domains can induce such activation even in the absence of calcium (Ca2+). nih.gov
In vitro motility assays have further substantiated the activating effects of the Pro-Ala rich region on cross-bridge cycling. nih.gov These studies have highlighted that the magnitude of this effect is greater with human proteins compared to their murine counterparts, underscoring the functional consequences of the species-specific sequence variations in this domain. nih.gov It is hypothesized that the Pro-Ala rich region may function as a rigid spacer arm, extending an actin-binding site toward the thin filament, which in turn influences cross-bridge kinetics and tension generation. nih.gov
Prolyl-Alanine in Plant Cell Wall Biology and Glycosylation
Pro-Ala Motifs in Arabinogalactan (B145846) Proteins (AGPs)
Prolyl-alanine (Pro-Ala) motifs are characteristic features of arabinogalactan proteins (AGPs), a superfamily of highly glycosylated proteins found at the cell surface of plants. mdpi.comnih.gov These proteins are composed of a protein backbone rich in proline, alanine, serine, and threonine, which is extensively decorated with large, branched arabinogalactan polysaccharide side chains. frontiersin.org
The amino acids in the protein backbone of classical AGPs are often arranged in repeating dipeptide motifs, including Ala-Pro, Ser-Pro, and Thr-Pro. nih.gov These recurring sequences, particularly the Ala-Pro dipeptides, are referred to as "AG glycomodules" and are a prerequisite for defining a protein as an AGP. mdpi.comfrontiersin.org The presence of these motifs signals for specific post-translational modifications that are essential for the final structure and function of the AGP. wikipedia.org The protein backbone itself is typically intrinsically disordered, a feature promoted by the high proline content. frontiersin.org
Glycosylation Patterns Associated with Prolyl-Alanine Sequences
The Pro-Ala sequences within the AGP backbone are critical signals for extensive O-glycosylation. The process begins with a crucial post-translational modification: the hydroxylation of proline residues to hydroxyproline (B1673980) (Hyp), a reaction catalyzed by prolyl 4-hydroxylases (P4Hs). frontiersin.orgnih.gov
The "Hyp contiguity hypothesis" predicts the type of glycosylation based on the spacing of Hyp residues. nih.govwikipedia.org In AGPs, proline residues within motifs like Ala-Pro result in non-contiguous Hyp residues (e.g., Ala-Hyp). frontiersin.org These isolated Hyp residues are recognized by the cellular machinery as sites for the attachment of large, complex, branched type II arabinogalactan (AG) polysaccharides. nih.govwikipedia.org This O-linked glycosylation process is initiated by the addition of a galactose molecule to the hydroxyl group of the Hyp residue. nih.gov The carbohydrate moieties can ultimately account for over 90% of the total molecular mass of the AGP. frontiersin.org
This specific glycosylation pattern, directed by the underlying Pro-Ala and other related dipeptide sequences, is fundamental to the structure and diverse biological roles of AGPs, which are implicated in numerous aspects of plant growth and development, including cell signaling and cell wall architecture. mdpi.comnih.gov
Prolyl-Alanine in Cuticular Protein Structure (e.g., Insect Cuticle)
Analysis of Prolyl-Alanine Repeats in Structural Proteins
Prolyl-alanine repeats are found in certain structural proteins of the insect cuticle, which is a complex composite material primarily made of chitin (B13524) and proteins. ebi.ac.uk These repeats, often in the form of tetrapeptide motifs like A-A-P-A (Alanine-Alanine-Proline-Alanine), are characteristic of hydrophobic regions within some cuticular proteins. ebi.ac.uk
The analysis of cuticular proteins from various insects, including Anopheles gambiae and Bombyx mori, has identified numerous proteins containing these repeats. mdpi.comnih.gov While the precise structural role of these Pro-Ala repeats is still under investigation, their conservation and presence in proteins that interact with chitin suggest they are integral to the assembly and mechanical properties of the insect exoskeleton. nih.govresearchgate.net
Table 2: Examples of Insect Cuticular Protein Families with Pro-Ala Repeats
| Protein Family | Characteristic Repeats | Presumed Function |
| CPLC (Low-Complexity) | AAP(A/V), P(V/Y) | Structural integrity and physical properties of the cuticle |
| General Cuticular Proteins | A-A-P-A/V | Contribution to hydrophobic regions, likely functional |
Prolyl Alanine in Peptidomimetic Design and Conformational Scaffolds
Design Principles for Prolyl-Alanine Based Turn Mimetics
The design of peptidomimetics often involves mimicking specific secondary structures found in proteins, such as turns, helices, and sheets upc.edunih.gov. Turns, which reverse the direction of a polypeptide chain, are crucial for protein folding and molecular recognition researchgate.netwikipedia.org. Proline is known to be a strong turn inducer due to its constrained ring structure researchgate.netsci-hub.se.
Strategies for Reducing Conformational Flexibility in Prolyl-Alanine Mimetics
Linear peptides often suffer from high conformational flexibility in solution, which can compromise binding affinity due to an entropic cost upon target binding nih.gov. Reducing this flexibility is a key strategy in peptidomimetic design to enhance potency, selectivity, and stability upc.eduresearchgate.netsci-hub.se. While not exclusive to Prolyl-Alanine mimetics, general strategies include cyclization, incorporating conformational constraints using non-canonical amino acids, N-methylation, and using rigid organic scaffolds upc.edusci-hub.senih.govresearchgate.net. Cyclization, for example, can enforce specific secondary structure motifs and reduce the entropy cost of binding upc.edunih.gov. The constrained nature of proline itself contributes to reduced flexibility compared to peptides composed solely of flexible amino acids upc.edu.
Application of Prolyl-Alanine in Collagen Mimetic Peptides (CMPs)
Collagen is a fibrous structural protein characterized by a unique triple-helical structure composed of repeating Gly-Xaa-Yaa triplets, where Xaa and Yaa are often proline and 4(R)-hydroxyproline (Hyp), respectively nih.govresearchgate.netacs.org. Collagen Mimetic Peptides (CMPs) are synthetic peptides designed to mimic this triple-helical conformation and have been extensively used to study collagen structure and function researchgate.netrsc.orgnih.govnih.gov. Prolyl-Alanine sequences, or sequences containing proline and alanine (B10760859), are relevant in this context as proline is a key residue in collagen structure, and alanine is also commonly found nih.govfrontiersin.org.
Self-Assembly and Triple Helix Formation Propensities of Prolyl-Alanine Sequences
The repeating Gly-Xaa-Yaa sequence in collagen promotes the self-assembly of three polypeptide strands into a right-handed triple helix nih.govresearchgate.netacs.org. While proline and hydroxyproline (B1673980) in the Xaa and Yaa positions, respectively, are particularly important for stability, the presence of other amino acids like alanine in these positions also influences self-assembly and triple helix formation nih.govfrontiersin.orgnih.gov. Studies on CMPs with varying sequences have helped elucidate the factors governing triple helix stability and self-assembly acs.orgnih.govnih.gov. For instance, the position and type of amino acid substitution in the Gly-Xaa-Yaa repeat significantly impact the thermal stability of the triple helix nih.gov. While specific data on the triple helix formation propensity solely of Prolyl-Alanine repeats (Pro-Ala-Gly) is not explicitly detailed in the search results, the principles of collagen self-assembly driven by Gly-Xaa-Yaa repeats and the influence of residue identity in Xaa and Yaa positions are well-established nih.govacs.org.
Hydration Networks and Stability in Prolyl-Alanine Containing Collagen Mimics
Here is a table summarizing some factors influencing collagen triple helix stability based on the search results:
| Factor | Influence on Stability | Relevant Residues/Modifications | Source(s) |
| Hydroxyproline (Hyp) | Enhances thermal stability, involved in hydration networks and stereoelectronic effects. | 4(R)-hydroxy-L-proline | nih.govnih.govresearchgate.net |
| Proline (Pro) | Important for triple helix formation and stability. | L-proline | nih.govnih.govrsc.org |
| Electronegative Substituents | Increase stability, particularly in the 4R position of proline. | 4(R)-fluoroproline | nih.gov |
| Position of Residue | Stability is dependent on whether a residue is in the Xaa or Yaa position. | (Pro-4RHyp-Gly) vs (4RHyp-Pro-Gly) | nih.gov |
| Templates | Can enhance the thermal stability of collagen-like sequences. | N-terminal macrocyclic templates, C-terminal branches | nih.gov |
| pH | Can regulate the stability of triple helices. | Modified Hyp residues with carboxylate groups, 4R-aminoproline | nih.gov |
| π-systems | Can enhance triple-helix stability and fibrillation through π–π and CH–π interactions. | Fluorenyl capping | acs.org |
Future Directions in Prolyl Alanine Research
Advancements in High-Throughput Synthesis and Screening of Prolyl-Alanine Libraries
The exploration of Prolyl-Alanine's potential requires the ability to efficiently synthesize and screen libraries of this dipeptide and peptides containing it. Advancements in high-throughput synthesis (HTS) and screening technologies are crucial for this. Combinatorial chemistry has revolutionized the discovery process by enabling the rapid synthesis and evaluation of vast compound libraries fortunepublish.com. Techniques such as solid-phase and parallel synthesis are fundamental to creating these libraries fortunepublish.com.
High-throughput screening is a critical component, allowing for the rapid evaluation of large compound libraries against specific biological targets or disease models fortunepublish.comopenaccessjournals.comtechnologynetworks.com. Automated methods facilitate the synthesis, purification, and testing of numerous compounds in a relatively short timeframe, accelerating the discovery process openaccessjournals.com. Emerging methods in HTS, including those integrating mass spectrometry, offer potential for efficient and sustainable workflows for screening biological samples chemrxiv.org. While general advancements in HTS are well-documented, the specific application to Prolyl-Alanine or Prolyl-Alanine-containing peptide libraries represents a key future direction. This will involve adapting existing HTS platforms and developing novel approaches tailored to the unique chemical properties of Pro-ala, potentially enabling the identification of sequences with desired biological activities.
Integration of Advanced Spectroscopic and Computational Techniques for Comprehensive Prolyl-Alanine Analysis
Exploration of Novel Biological Roles for Prolyl-Alanine in Emerging Model Systems
While Prolyl-Alanine is recognized as a product of protein degradation, its potential as a signaling molecule or modulator of biological processes, either as the dipeptide itself or as part of larger peptides, is an area for future exploration. Research into the roles of amino acids and small peptides in various biological contexts is ongoing nih.govfrontiersin.org. Emerging model systems, beyond traditional cell cultures, offer new avenues for investigating the biological functions of Prolyl-Alanine.
Model organisms like Caenorhabditis elegans are being utilized in research on neuroprotective peptides, demonstrating the potential of simple systems for evaluating peptide activity mdpi.com. Advancements in genetic code expansion technology are enabling the incorporation of non-canonical amino acids into proteins in various organisms, including emerging model systems beyond E. coli and mammalian cells, such as Arabidopsis thaliana and Vibrio natriegens acs.org. This technology could potentially be adapted to study the effects of incorporating Prolyl-Alanine or modified Prolyl-Alanine residues into proteins in these systems, revealing novel biological roles. Furthermore, the study of enzymes that cleave after proline and alanine (B10760859) residues, such as ProAlanase, highlights the biological relevance of these sequences in protein processing and degradation nih.gov. Future research may uncover specific biological pathways or signaling cascades where Prolyl-Alanine plays a direct or indirect role.
Rational Design of Prolyl-Alanine Containing Peptides for Biochemical Tool Development
The unique structural influence of proline makes Prolyl-Alanine an interesting motif for the rational design of peptides with specific functions, particularly for developing biochemical tools. Rational design approaches leverage an understanding of structure-activity relationships to engineer peptides with desired properties nih.govmdpi.comnih.gov. Peptides containing proline residues are known to influence peptide backbone conformation and can be incorporated into cyclic structures or constrained peptides to enhance stability and target binding nih.govosu.edu.
The rational design of cell-permeable cyclic peptides, for instance, has incorporated motifs containing proline residues to achieve desired structural constraints and improve intracellular delivery nih.gov. Prolyl-Alanine could serve as a building block or a key structural element in the design of novel peptides for various applications, such as probes for studying protein-protein interactions, inhibitors of specific enzymes (like prolyl oligopeptidase which cleaves after proline residues), or components of delivery systems nih.govmdpi.comosu.eduacs.org. The integration of computational design tools with synthetic capabilities will be crucial in the future for creating tailored Prolyl-Alanine-containing peptides for use as precise biochemical tools.
Q & A
Q. What are the key structural and synthetic considerations for Pro-Ala in experimental design?
Pro-Ala is a dipeptide comprising proline (Pro) and alanine (Ala) linked by a peptide bond. Its synthesis typically involves solid-phase peptide synthesis (SPPS) or enzymatic coupling, with purity assessed via HPLC and mass spectrometry. Critical factors include protecting group selection (e.g., Fmoc for amine groups), solvent compatibility, and reaction kinetics. For example, SPPS requires optimization of deprotection and coupling times to avoid racemization, particularly at the proline residue due to its cyclic structure .
Q. How can researchers characterize Pro-Ala and its derivatives using spectroscopic techniques?
Pro-Ala’s structural elucidation relies on:
- NMR Spectroscopy : To analyze conformational preferences (e.g., proline puckering) and hydrogen bonding. For instance, - and -NMR reveal torsional angles and backbone dynamics .
- Mass Spectrometry : ESI-MS or MALDI-TOF confirms molecular weight (186.21 g/mol) and detects impurities .
- Circular Dichroism (CD) : To study secondary structure in aqueous solutions, particularly interactions with biomolecules .
Q. What enzymatic interactions are critical for studying Pro-Ala’s biological activity?
Pro-Ala’s enzymatic deacylation efficiency and substrate specificity can be assessed using:
- Kinetic Assays : Measure and with proteases (e.g., trypsin or proline-specific endopeptidases).
- Fluorogenic Substrates : Tagged Pro-Ala derivatives (e.g., AMC-conjugated) enable real-time monitoring of cleavage activity .
Advanced Research Questions
Q. How does Pro-Ala modulate cardiac function at the molecular level?
Pro-Ala interacts with cardiac myosin-binding protein C (cMyBP-C), enhancing tension generation and force redevelopment in permeabilized myocytes independently of calcium. Experimental approaches include:
- Single-Cell Mechanobiology : Laser-confined myocyte assays to quantify force kinetics.
- Isothermal Titration Calorimetry (ITC) : To determine binding affinity () between Pro-Ala and cMyBP-C .
Q. What methodological challenges arise in conformational analysis of Pro-Ala using MD simulations vs. DFT modeling?
- MD Simulations : Capture proline puckering flexibility in Pro-Ala but may overestimate entropy due to force-field inaccuracies. Explicit solvent models improve hydrogen-bonding accuracy .
- DFT Modeling : B3LYP/6-31G/CPCM provides static energy landscapes but underestimates solvent effects. Basis-set size (e.g., 6-31++G) enhances polar molecule descriptions .
Recommendation : Combine MD for dynamic behavior and DFT for electronic structure insights .
Q. How can researchers resolve contradictions in Pro-Ala’s biological activity across studies?
Conflicting data (e.g., shape bias in autoimmune biomarker studies) require:
- Meta-Analysis : Aggregate datasets from studies like TgAA-positive sera reactivity assays to identify confounding variables (e.g., serum batch variability) .
- Controlled Replication : Standardize experimental conditions (pH, temperature) and validate antibodies via Western blot .
Q. What experimental strategies validate Pro-Ala’s therapeutic potential in oncology?
Cyclo(Pro-Ala) derivatives exhibit cytotoxicity against A549, HCT-116, and HepG2 cell lines. Key methodologies:
Q. What are the limitations of current synthetic routes for Pro-Ala analogs?
Challenges include:
- Low Plausibility Scores : Some routes score ≤0.01 in retrosynthetic models (e.g., Pistachio/Bkms_metabolic), indicating impracticality .
- Scalability : SPPS is cost-prohibitive for large-scale production. Enzymatic synthesis offers greener alternatives but requires optimization of enzyme immobilization .
Q. How can Pro-Ala serve as a biomarker in autoimmune disease research?
Pro-Ala-containing epitopes react with TgAA-positive sera, suggesting diagnostic utility. Methodological steps:
- ELISA Screening : Use Pro-Ala-conjugated plates to detect autoantibodies.
- Cross-Reactivity Tests : Compare with other dipeptides (e.g., Pro-Gly) to confirm specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
